molecular formula C20H15F4N3O2S B2600513 N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897453-22-4

N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2600513
CAS No.: 897453-22-4
M. Wt: 437.41
InChI Key: VLGHVVQXCWDIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15F4N3O2S and its molecular weight is 437.41. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Compounds structurally related to N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide have been studied for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. For instance, SB-649868, a dual orexin receptor antagonist, demonstrated significant effects in reducing binge eating in female rats without affecting standard food pellet intake, indicating a major role of orexin-1 receptor mechanisms in compulsive eating behaviors. This suggests that similar compounds could be explored for their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer and Antiviral Activities

The incorporation of fluorophenyl and trifluoromethyl groups, as seen in the molecule of interest, has been associated with significant biological activities, including anticancer and antiviral effects. For example, celecoxib derivatives have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. This highlights the potential of structurally similar compounds in the development of new therapeutic agents for a range of diseases, including cancer and viral infections (Küçükgüzel et al., 2013).

Herbicide Analysis and Environmental Impact

Compounds with similar structural elements have been analyzed for their presence in natural water sources, indicating the importance of such studies in understanding the environmental impact of synthetic chemicals. The detection of herbicides and their degradation products in surface water samples underscores the need for ongoing monitoring and assessment of the ecological consequences of these compounds (Zimmerman et al., 2002).

Antimicrobial Activities

The synthesis and characterization of compounds with structural motifs similar to this compound have led to the discovery of new molecules with potential antimicrobial activities. This includes the development of molecules targeting resistant strains of microorganisms, suggesting a promising avenue for the compound to be explored as a novel antimicrobial agent (Yolal et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which isn’t specified here. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Safety and hazards would depend on various factors including the compound’s reactivity, toxicity, and environmental impact. Fluorinated compounds, for example, can be environmentally persistent and potentially toxic .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2S/c21-14-5-7-15(8-6-14)26-18(29)17(28)25-10-9-16-11-30-19(27-16)12-1-3-13(4-2-12)20(22,23)24/h1-8,11H,9-10H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGHVVQXCWDIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.